Atropine sulfate monohydrate
Overview
Description
Atropine sulfate monohydrate is a tropane alkaloid and an antimuscarinic agent derived from plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade) and Datura stramonium (Jimson weed) . It is commonly used in medicine to treat bradycardia (slow heart rate), reduce salivation during surgery, and as an antidote for organophosphate poisoning . The compound is known for its ability to block the action of acetylcholine on muscarinic receptors, thereby inhibiting the parasympathetic nervous system .
Mechanism of Action
Target of Action
Atropine sulfate monohydrate primarily targets the muscarinic acetylcholine receptors (mAChR) . These receptors play a crucial role in the parasympathetic nervous system, which controls body functions such as heart rate, digestion, and salivation .
Mode of Action
Atropine acts as a competitive, reversible antagonist of muscarinic receptors . This means it competes with acetylcholine, a neurotransmitter, for the same binding sites on the muscarinic receptors . By binding to these receptors, atropine blocks the effects of acetylcholine and other choline esters .
Biochemical Pathways
Atropine’s antagonistic action on muscarinic receptors affects various biochemical pathways. For instance, in the eye, atropine induces mydriasis (pupil dilation) by blocking the contraction of the circular pupillary sphincter muscle, which is normally stimulated by acetylcholine release . This allows the radial iris dilator muscle to contract and dilate the pupil .
Pharmacokinetics
Atropine has a bioavailability of 25% . It is metabolized in the body, with more than 50% being hydrolyzed to tropine and tropic acid . The onset of action is approximately one minute , and its elimination half-life is about two hours . Atropine is excreted in the urine, with 15-50% being excreted unchanged .
Result of Action
The molecular and cellular effects of atropine’s action are diverse, depending on the specific physiological system. For example, in cardiac uses, it works as a nonselective muscarinic acetylcholinergic antagonist, increasing firing of the sinoatrial node (SA) and conduction through the atrioventricular node (AV) of the heart . It opposes the actions of the vagus nerve, blocks acetylcholine receptor sites, and decreases bronchial secretions .
Action Environment
The action, efficacy, and stability of atropine can be influenced by various environmental factors. For instance, exercise before and after intramuscular administration can decrease the clearance of atropine . Furthermore, the pH level of the environment can affect the ionization state of atropine, potentially influencing its absorption and distribution within the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of atropine sulfate monohydrate typically involves the esterification of tropine with tropic acid, followed by the formation of the sulfate salt . The reaction conditions include:
Esterification: Tropine is reacted with tropic acid in the presence of an acid catalyst to form atropine.
Salt Formation: The resulting atropine is then treated with sulfuric acid to form this compound.
Industrial Production Methods: In industrial settings, this compound is produced using continuous-flow synthesis, which allows for efficient and high-purity production . This method involves careful pH control and sequential liquid-liquid extractions to separate atropine from structurally similar impurities .
Chemical Reactions Analysis
Types of Reactions: Atropine sulfate monohydrate undergoes several types of chemical reactions, including:
Oxidation: Atropine can be oxidized to form tropine and tropic acid.
Hydrolysis: Under alkaline conditions, atropine can be hydrolyzed to yield tropine and tropic acid.
Substitution: Atropine can undergo substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Alkaline hydrolysis is typically carried out using sodium hydroxide or potassium hydroxide.
Major Products:
Oxidation and Hydrolysis: The major products formed are tropine and tropic acid.
Scientific Research Applications
Atropine sulfate monohydrate has a wide range of scientific research applications:
Comparison with Similar Compounds
Hyoscyamine: Like atropine, hyoscyamine is a tropane alkaloid with antimuscarinic properties.
Tropicamide: This compound is a shorter-acting antimuscarinic agent used primarily in ophthalmology to dilate pupils.
Uniqueness of Atropine Sulfate Monohydrate: this compound is unique due to its broad range of medical applications, including its use as an antidote for organophosphate poisoning and its ability to treat bradycardia . Its long duration of action compared to other antimuscarinic agents makes it particularly valuable in clinical settings .
Properties
IUPAC Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3.H2O4S/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4/h2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4)/t13-,14+,15?,16?; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFQPODMEGSXHC-ZZJGABIISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2472-17-5, 55-48-1 | |
Record name | Atropine, sulfate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002472175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Atropine sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.214 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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